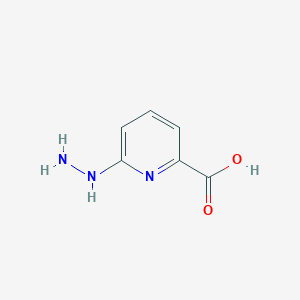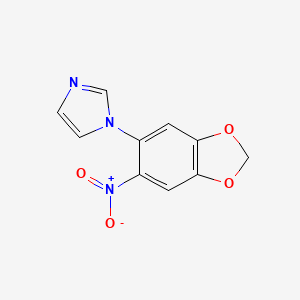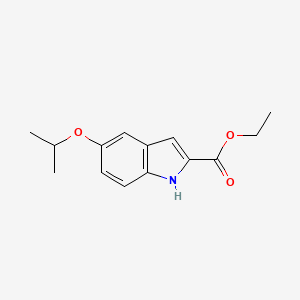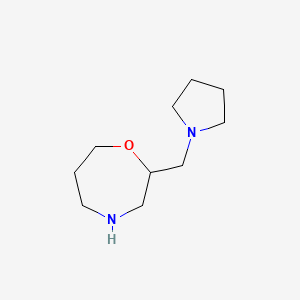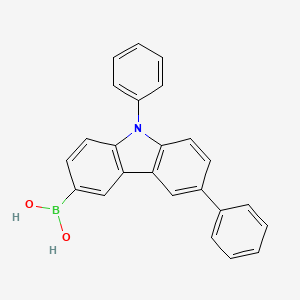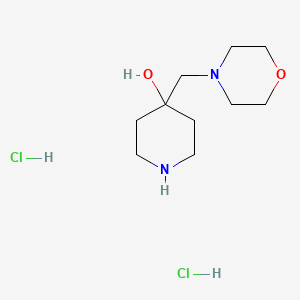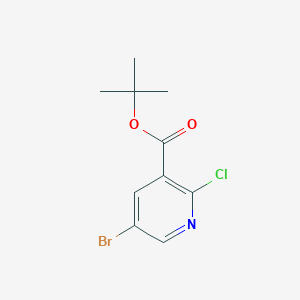
5-Bromo-2-chloronicotinic acid tert-butyl ester
Vue d'ensemble
Description
5-Bromo-2-chloronicotinic acid tert-butyl ester (BCTBE) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound with a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields. BCTBE has been used in a variety of laboratory experiments, ranging from studies of cellular metabolism to drug discovery.
Applications De Recherche Scientifique
Preparation of Aminonicotinic Acid Esters
The tert-butyl esters of aminonicotinic acids, including those derived from 5-bromonicotinic acid, are prepared without the need for purification of intermediates. This method underscores the compound's utility in synthesizing aminonicotinic acid derivatives, which are valuable in developing pharmaceuticals and agrochemicals. The process involves transforming halogenated nicotinic acids into their tert-butyl esters, indicating the compound's significance in organic synthesis and chemical research (S. Wright, 2012).
Synthesis of Substituted Phenyl Esters
Research has detailed the preparation of substituted phenyl esters of 5-bromo-2-chloronicotinic acid, showcasing the compound's relevance in generating products with potential agricultural interest. These esters are synthesized from the acid chlorides of 5-bromo-2-chloronicotinic acid, followed by treatment with substituted phenols. This synthesis pathway is crucial for exploring the compound's applications in developing herbicides, fungicides, or ascaricides (F. L. Setliff et al., 1991).
Industrial Scale-Up for SGLT2 Inhibitors
A key intermediate for synthesizing a family of promising SGLT2 inhibitors for diabetes therapy is derived from 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. This research highlights an industrial process scale-up, demonstrating the compound's pivotal role in manufacturing therapeutic agents. The methodology involves an efficient six-step preparation from dimethyl terephthalate, highlighting the compound's importance in pharmaceutical manufacturing and its potential in diabetes treatment (Yi Zhang et al., 2022).
Mécanisme D'action
Target of Action
It’s known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloronicotinic acid tert-butyl ester could potentially act as a boron reagent . The reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the broader context of organic chemistry, it may play a role in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-chloronicotinic acid tert-butyl ester is currently unavailable. Its molecular weight is 29256 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 5-Bromo-2-chloronicotinic acid tert-butyl ester is typically the formation of new organic compounds through carbon–carbon bond formation . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloronicotinic acid tert-butyl ester can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
Propriétés
IUPAC Name |
tert-butyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAWCXVBQHDOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156794 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloronicotinic acid tert-butyl ester | |
CAS RN |
1335055-73-6 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335055-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



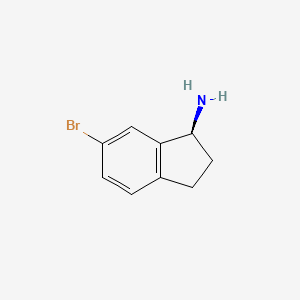

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)




